5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
The compound identified by the Chemical Identifier Database number 122603901 is a chemical substance with specific properties and applications. This compound is used in various scientific and industrial fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Identifier Database number 122603901 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Identifier Database number 122603901 is scaled up using optimized processes to ensure high efficiency and cost-effectiveness. This often involves the use of large-scale reactors and continuous production techniques to meet the demand for the compound in various applications.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Identifier Database number 122603901 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Identifier Database number 122603901 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of the compound with Chemical Identifier Database number 122603901 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.
Scientific Research Applications
The compound with Chemical Identifier Database number 122603901 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, the compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of the compound with Chemical Identifier Database number 122603901 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the one identified by Chemical Identifier Database number 122603901 include those with similar chemical structures and functional groups. These compounds may share similar reactivity and applications but can differ in specific properties and effectiveness.
Uniqueness: The uniqueness of the compound with Chemical Identifier Database number 122603901 lies in its specific chemical structure and the resulting properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Conclusion
The compound with Chemical Identifier Database number 122603901 is a versatile chemical substance with significant applications in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(8-4)6(10-9-3)11(12)13/h1-2H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXEWQLZXWKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC2=C1NN=C2[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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